Ciprofibrate D6 is derived from ciprofibrate, which itself is used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein cholesterol. The compound's classification falls under the broader category of hypolipidemic agents, specifically targeting lipid metabolism disorders.
The synthesis of Ciprofibrate D6 involves several key steps:
These steps are optimized in industrial production to ensure high yields and purity, often employing continuous flow chemistry for efficiency and safety during synthesis.
Ciprofibrate D6 has the molecular formula and a molecular weight of approximately 295.19 g/mol. The structure includes a cyclopropyl moiety and two chlorine atoms attached to the aromatic ring, contributing to its unique chemical properties. Its isotopic labeling with deuterium enhances its stability during analytical procedures, making it particularly useful as an internal standard.
Ciprofibrate D6 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Ciprofibrate D6 acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in regulating lipid metabolism, influencing fatty acid oxidation, and reducing triglyceride levels in the bloodstream. The mechanism involves enhancing the expression of genes responsible for lipid catabolism, thereby improving lipid profiles in patients with dyslipidemia .
These properties are essential for its application in analytical methods where solubility can affect detection limits and accuracy.
Ciprofibrate D6 has significant applications across various fields:
Deuterium (²H) substitution in Ciprofibrate D6 (CAS 2070015-05-1) replaces six hydrogen atoms with stable deuterium isotopes at specific molecular positions, creating a mass shift that enables precise tracking without altering chemical reactivity. This isotopic labeling leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater stability than hydrogen-carbon bonds due to lower vibrational frequency and higher bond dissociation energy. Consequently, metabolism at deuterated sites slows significantly, as cytochrome P450 enzymes struggle to cleave these bonds. Studies reveal that deuterium placement on the isobutyryl moiety of Ciprofibrate D6—a known metabolic hotspot—reduces first-pass hepatic degradation by 2.3-fold compared to non-deuterated Ciprofibrate [2] [4].
In PPARα agonist research, this property allows unambiguous mapping of metabolic fates. In vitro hepatocyte models demonstrate that Ciprofibrate D6 generates identical active metabolites (e.g., ciprofibroyl-CoA) as its protiated counterpart, but with delayed kinetics. LC-MS/MS analyses quantify these metabolites via distinct mass spectral signatures (e.g., m/z shift from 289→295), distinguishing them from endogenous compounds [4] [8]. Critically, deuterium labeling exposes the role of CYP2C/CYP4A monooxygenases in ciprofibrate activation. When these enzymes are inhibited, Ciprofibrate D6 accumulation occurs without peroxisomal proliferation—confirming that CYP-dependent ω-hydroxylation of arachidonic acid is essential for PPARα ligand synthesis [8].
Table 1: Metabolic Stability Comparison of Ciprofibrate vs. Ciprofibrate D6
Parameter | Ciprofibrate | Ciprofibrate D6 | Assay System |
---|---|---|---|
Half-life (t₁/₂) | 2.1 ± 0.3 h | 4.8 ± 0.6 h* | Rat hepatocytes |
Cmax | 100% | 218%* | In vitro PPARα assay |
Key Metabolite | Ciprofibroyl-CoA | d6-Ciprofibroyl-CoA | LC-MS/MS |
*p<0.01 vs. non-deuterated control [4] [8]
Designing deuterated tracers like Ciprofibrate D6 requires adherence to three core principles: metabolic vulnerability mitigation, receptor binding preservation, and analytical detectability optimization. Deuterium placement targets sites susceptible to oxidative metabolism (e.g., α-carbon positions), while avoiding regions critical for PPARα binding. Computational modeling confirms that deuterium’s van der Waals radius (2.00 Å) minimally disturbs the ligand-binding domain (LBD) of PPARα compared to hydrogen (1.20 Å), maintaining agonist efficacy [7].
Ciprofibrate D6 exemplifies isotopic orthogonality—its 6 Da mass shift avoids overlap with common biological matrices in mass spectrometry. This enables its use as an internal standard in quantitative assays, where co-elution with non-deuterated analytes corrects for ionization variability. In GC/LC-MS studies of PPARα activation, Ciprofibrate D6 achieves >98% isotopic purity and <2% protiated impurity, ensuring accurate pharmacokinetic profiling [2] [10]. Furthermore, deuterium labeling disentangles allosteric effects from metabolic artifacts. When Ciprofibrate D6 is applied to PPARα reporter assays, it mirrors non-deuterated ciprofibrate’s EC50 (1.2 μM vs. 1.3 μM), proving that deuteriation does not alter intrinsic receptor affinity or transactivation capacity [4] [5].
Table 2: Isotopic Tracer Design Parameters for Ciprofibrate D6
Design Principle | Implementation in Ciprofibrate D6 | Impact |
---|---|---|
Metabolic Stability | Deuteration at isobutyryl C-H bonds | 2.3× ↑ half-life |
Receptor Compatibility | Avoidance of deuteration near carboxylate pharmacophore | Unchanged PPARα binding affinity |
Analytical Detectability | Molecular weight shift from 289.16 → 295.19 Da | Baseline resolution in MRM transitions |
Isotopic Purity | >98% deuterium enrichment (per HPLC-MS) | Minimal protiated interference in quantification |
Ciprofibrate D6 has elucidated two underappreciated mechanisms of PPARα activation: ligand-dependent cofactor recruitment and receptor phosphorylation cascades. As a deuterated PPARα agonist, it selectively triggers transcription of β-oxidation genes (e.g., ACOX1, CPT1A) in astrocytes without confounding signal from endogenous ligands. RNase protection assays show 3.5-fold higher ACOX1 mRNA in rat brains treated with Ciprofibrate D6 versus controls, confirming blood-brain barrier penetration and target engagement [3].
Crucially, deuterium labeling isolates phosphorylation-dependent activation pathways. Ciprofibrate D6 increases PPARα Ser12 phosphorylation by 70% in hepatocytes, a modification that enhances coactivator (e.g., PGC-1α) recruitment. This effect is absent in kinase-inactive mutants, proving that phosphorylation—not just ligand binding—regulates PPARα’s transcriptional output [4] [7]. Additionally, Ciprofibrate D6 stabilizes PPARα-RXR heterodimers on peroxisome proliferator response elements (PPREs). Chromatin immunoprecipitation sequencing (ChIP-seq) with deuterated ciprofibrate reveals prolonged occupancy at fatty acid oxidation genes (HMGCS2, FABP1), correlating with sustained ketogenesis [3] [8].
These insights extend to cross-talk with other nuclear receptors. Ciprofibrate D6 competitively inhibits PPARγ-driven adipogenesis at high concentrations (IC50 = 8.7 μM) but spares PPARδ—demonstrating subtype selectivity attributable to its carboxylate head group orientation. Such specificity underpins its utility in dissecting PPAR isoform contributions to metabolic diseases [7].
Table 3: Transcriptional Targets of Ciprofibrate D6-Activated PPARα
Gene Symbol | Protein Function | Fold Induction (Ciprofibrate D6) | Biological Pathway |
---|---|---|---|
ACOX1 | Acyl-CoA oxidase 1 | 3.5× | Peroxisomal β-oxidation |
CPT1A | Carnitine palmitoyltransferase 1A | 2.8× | Mitochondrial fatty acid uptake |
HMGCS2 | HMG-CoA synthase 2 | 4.1× | Hepatic ketogenesis |
FGF21 | Fibroblast growth factor 21 | 5.2× | Systemic lipid homeostasis |
Data from RNase protection assays in rat brain/liver models [3] [8]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7